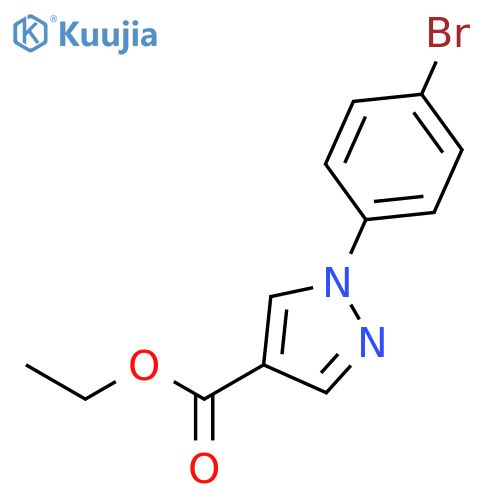Cas no 138907-76-3 (Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate)

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
- ethyl 1-(4-bromophenyl)pyrazole-4-carboxylate
- 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-, ethyl ester
- ETHYL1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
- AKOS015902164
- 138907-76-3
- DTXSID30566689
- FT-0748148
- SCHEMBL24303776
- DB-024684
-
- インチ: InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
- InChIKey: RHKYGPAJSIAQMP-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN(C2=CC=C(C=C2)Br)N=C1
計算された属性
- 精确分子量: 294.00039g/mol
- 同位素质量: 294.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 133-134 ºC
- Solubility: 極微溶性(0.23 g/l)(25ºC)、
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109743-5g |
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate |
138907-76-3 | 95% | 5g |
$634 | 2021-08-06 | |
| Alichem | A049003035-1g |
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate |
138907-76-3 | 95% | 1g |
$400.00 | 2022-04-02 | |
| Chemenu | CM109743-1g |
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate |
138907-76-3 | 95% | 1g |
$235 | 2023-03-04 |
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylateに関する追加情報
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-76-3): A Comprehensive Overview
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 138907-76-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the para position of the phenyl ring and the ester functionality at the 4-position of the pyrazole ring contributes to its unique chemical and pharmacological properties.
The structural features of Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate make it a versatile intermediate in synthetic chemistry. The bromine atom serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives. This characteristic is particularly valuable in drug discovery pipelines, where structural modifications can fine-tune biological activity. The ester group, on the other hand, can be hydrolyzed to yield the corresponding carboxylic acid, providing another avenue for chemical manipulation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole scaffolds. Pyrazoles are known for their ability to modulate various biological pathways, making them attractive candidates for treating a wide range of diseases. Specifically, Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has shown promise in several preclinical studies. Its potential applications span across different therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments.
One of the most compelling aspects of Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties, particularly in targeting cytokine pathways that are implicated in chronic inflammatory diseases such as rheumatoid arthritis.
The bromine substituent at the para position of the phenyl ring is particularly noteworthy, as it allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in pharmaceutical synthesis to introduce diverse aryl groups into molecular structures. Such modifications can lead to compounds with improved solubility, bioavailability, and target specificity. The versatility of Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate in these transformations makes it an invaluable tool for medicinal chemists.
Recent advancements in computational chemistry have further highlighted the potential of Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Molecular modeling studies have demonstrated that this compound can interact with specific biological targets through well-defined binding pockets. These insights have guided the design of more potent and selective derivatives. For example, computational screening has identified analogs of Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate that exhibit higher binding affinities for certain enzymes and receptors involved in disease pathways.
The ester group at the 4-position of the pyrazole ring also plays a crucial role in determining the pharmacokinetic properties of derived compounds. Esterases present in biological systems can hydrolyze this group, leading to changes in drug metabolism and bioavailability. This feature has been exploited to develop prodrugs that release active species under specific physiological conditions. Such strategies are particularly useful for improving therapeutic efficacy while minimizing side effects.
In conclusion, Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-76-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing novel therapeutic agents. The ongoing research into its derivatives continues to uncover new applications across various therapeutic areas, underscoring its importance in modern medicinal chemistry.
138907-76-3 (Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate) Related Products
- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)
- 1127247-34-0(NHS-M-DPEG)
- 213765-91-4(5-Cyclopropylmethoxy-2-fluoropyridine)
- 1261907-58-7(4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid)
- 113534-16-0(FMOC-ASN(DOD)-OH)
- 36332-93-1(18-methylicosanoic Acid)
- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 1189449-70-4(Amodiaquine-d)
- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)
